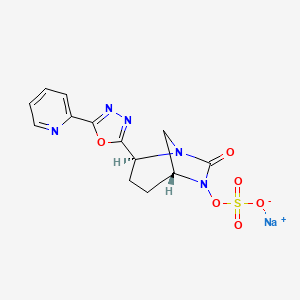
Magnesium;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium bromide is an inorganic compound with the chemical formula MgBr₂. It is composed of one magnesium atom and two bromine atoms. This compound is typically found as a white crystalline solid and is highly soluble in water. Magnesium bromide is known for its various applications in chemistry, medicine, and industry due to its unique properties.
Preparation Methods
Magnesium bromide can be synthesized through several methods:
Reaction with Hydrobromic Acid: Magnesium oxide or magnesium carbonate reacts with hydrobromic acid to form magnesium bromide and water or carbon dioxide, respectively.
Direct Reaction: Elemental magnesium can react directly with bromine under controlled conditions.
Industrial Production: Industrially, magnesium bromide is often produced by treating magnesium oxide with hydrobromic acid and then crystallizing the product above 0°C to obtain the hexahydrate form.
Chemical Reactions Analysis
Magnesium bromide undergoes various chemical reactions:
Lewis Acid Catalysis: It acts as a Lewis acid catalyst in organic synthesis, such as in aldol reactions.
Substitution Reactions: Magnesium bromide can participate in substitution reactions, where it can be converted to other magnesium halides like magnesium chloride when treated with chlorine.
Formation of Grignard Reagents: Magnesium bromide can be used to form Grignard reagents, which are essential in organic synthesis for forming carbon-carbon bonds.
Scientific Research Applications
Magnesium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a brominating agent and in the synthesis of various organic compounds.
Biology and Medicine: Magnesium bromide has been used as a mild sedative and anticonvulsant due to its depressive impact on the central nervous system.
Industry: It serves as a catalyst in several industrial processes, enhancing reaction efficiency and cost-effectiveness.
Mechanism of Action
The mechanism of action of magnesium bromide involves its role as a Lewis acid. In organic synthesis, it facilitates reactions by accepting electron pairs from other molecules, thereby stabilizing reaction intermediates and enhancing reaction rates . In medicinal applications, magnesium bromide’s sedative effects are due to its ability to depress the central nervous system, although the exact molecular targets and pathways are not fully understood .
Comparison with Similar Compounds
Magnesium bromide can be compared with other magnesium halides:
Magnesium Chloride (MgCl₂): Similar to magnesium bromide, it is highly soluble in water and used in various industrial applications.
Magnesium Iodide (MgI₂): This compound shares similar properties but is less commonly used.
Magnesium Fluoride (MgF₂): Unlike magnesium bromide, magnesium fluoride is less soluble in water and is used in optical applications due to its transparency to ultraviolet light.
Magnesium bromide stands out due to its specific applications in organic synthesis and medicinal uses, which are not as prominent for other magnesium halides.
Properties
Molecular Formula |
BrMg+ |
|---|---|
Molecular Weight |
104.21 g/mol |
IUPAC Name |
magnesium;bromide |
InChI |
InChI=1S/BrH.Mg/h1H;/q;+2/p-1 |
InChI Key |
QINUQMKKKJWFBE-UHFFFAOYSA-M |
Canonical SMILES |
[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-1-[(4R)-4,5-Dihydro-4-phenylmethyl-2-oxazolyl]-2-(diphenylphosphino)ferrocene](/img/structure/B13915220.png)


![Methyl 2'-chloro-5'-methoxy-6-methyl[4,4'-bipyridine]-3-carboxylate](/img/structure/B13915241.png)
![N,N-diethylethanamine;[[(2R,3R,4R,5R)-4-fluoro-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13915248.png)
![1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13915260.png)


![[(2S,5R)-2-[5-(azetidin-3-yl)-1,3,4-oxadiazol-2-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B13915275.png)




